molecular formula C20H19NO5 B3748935 6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid

6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B3748935
M. Wt: 353.4 g/mol
InChI Key: HIKZKGZNKNLBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a methyl group at the 6-position, a trimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. This reaction is known for its mild conditions and high functional group tolerance .

Another method involves the Grignard reaction, where 3-(3,4,5-trimethoxyphenyl)quinoline-2-carbaldehyde is reacted with a Grignard reagent, followed by hydrogenation with palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in an organic solvent.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Ester or amide derivatives of the original compound.

Scientific Research Applications

6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to the active sites of enzymes and receptors. For instance, the compound can inhibit tubulin polymerization by binding to the colchicine binding site, thereby disrupting microtubule dynamics and exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-11-5-6-15-13(7-11)14(20(22)23)10-16(21-15)12-8-17(24-2)19(26-4)18(9-12)25-3/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKZKGZNKNLBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 6
6-Methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid

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